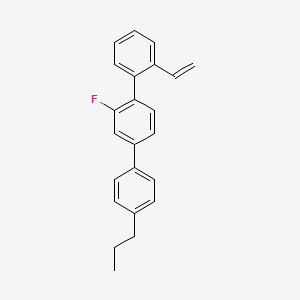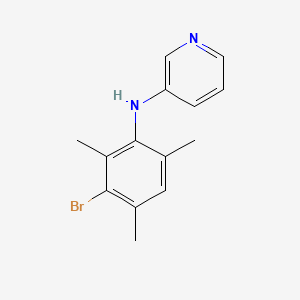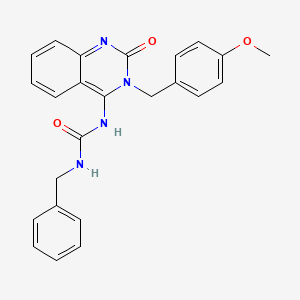![molecular formula C17H22ClN5O2 B14115863 (3S,3'S)-4,4'-(2-chloropyrido[2,3-d]pyrimidine-4,7-diyl)bis(3-methylmorpholine)](/img/structure/B14115863.png)
(3S,3'S)-4,4'-(2-chloropyrido[2,3-d]pyrimidine-4,7-diyl)bis(3-methylmorpholine)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3S,3’S)-4,4’-(2-chloropyrido[2,3-d]pyrimidine-4,7-diyl)bis(3-methylmorpholine) is a complex organic compound featuring a pyrido[2,3-d]pyrimidine core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3S,3’S)-4,4’-(2-chloropyrido[2,3-d]pyrimidine-4,7-diyl)bis(3-methylmorpholine) typically involves the nucleophilic substitution reaction of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with appropriate amines . The reaction is often carried out under acidic conditions to facilitate the substitution process .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the nucleophilic substitution reaction to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
(3S,3’S)-4,4’-(2-chloropyrido[2,3-d]pyrimidine-4,7-diyl)bis(3-methylmorpholine) can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include nucleophiles such as amines and alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
(3S,3’S)-4,4’-(2-chloropyrido[2,3-d]pyrimidine-4,7-diyl)bis(3-methylmorpholine) has several scientific research applications:
Wirkmechanismus
The mechanism of action of (3S,3’S)-4,4’-(2-chloropyrido[2,3-d]pyrimidine-4,7-diyl)bis(3-methylmorpholine) involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its therapeutic effects . Further research is needed to fully elucidate its mechanism of action.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-amino-6-chloropyrimidine-5-carbaldehyde: A precursor for the synthesis of pyrido[2,3-d]pyrimidine derivatives.
7H-pyrrolo[2,3-d]pyrimidine: A core structure for various biologically active compounds.
Uniqueness
(3S,3’S)-4,4’-(2-chloropyrido[2,3-d]pyrimidine-4,7-diyl)bis(3-methylmorpholine) is unique due to its specific substitution pattern and potential applications in multiple fields. Its ability to undergo various chemical reactions and its potential therapeutic effects make it a valuable compound for further research.
Eigenschaften
Molekularformel |
C17H22ClN5O2 |
|---|---|
Molekulargewicht |
363.8 g/mol |
IUPAC-Name |
(3S)-4-[2-chloro-4-[(3S)-3-methylmorpholin-4-yl]pyrido[2,3-d]pyrimidin-7-yl]-3-methylmorpholine |
InChI |
InChI=1S/C17H22ClN5O2/c1-11-9-24-7-5-22(11)14-4-3-13-15(19-14)20-17(18)21-16(13)23-6-8-25-10-12(23)2/h3-4,11-12H,5-10H2,1-2H3/t11-,12-/m0/s1 |
InChI-Schlüssel |
USXOFPDOFAIAPY-RYUDHWBXSA-N |
Isomerische SMILES |
C[C@H]1COCCN1C2=NC3=C(C=C2)C(=NC(=N3)Cl)N4CCOC[C@@H]4C |
Kanonische SMILES |
CC1COCCN1C2=NC3=C(C=C2)C(=NC(=N3)Cl)N4CCOCC4C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl]-N-(4-methoxybenzyl)acetamide](/img/structure/B14115784.png)


![Disodium;2-[[4-formyl-5-hydroxy-6-methyl-3-(2-phosphonatoethyl)pyridin-2-yl]diazenyl]benzene-1,4-disulfonic acid](/img/structure/B14115794.png)



![tert-Butyl 2-(5-methyl-1H-benzo[d]imidazol-2-ylamino)phenylcarbamate](/img/structure/B14115836.png)
![6-Ethoxy-2-phenylbenzo[d]oxazole](/img/structure/B14115843.png)

![9,9'-Diphenyl-9H,9'H-[3,3'-bicarbazole]-6-carbonitrile](/img/structure/B14115860.png)
